molecular formula C12H22O4 B14736147 2-Butoxyethyl 1-hydroxycyclopentanecarboxylate CAS No. 6946-49-2

2-Butoxyethyl 1-hydroxycyclopentanecarboxylate

Cat. No.: B14736147
CAS No.: 6946-49-2
M. Wt: 230.30 g/mol
InChI Key: CFGLHIIXIIBIDF-UHFFFAOYSA-N
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Description

2-Butoxyethyl 1-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C12H22O4 It is a derivative of cyclopentanecarboxylic acid, featuring a butoxyethyl group and a hydroxy group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxyethyl 1-hydroxycyclopentanecarboxylate typically involves the esterification of 1-hydroxycyclopentanecarboxylic acid with 2-butoxyethanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. The final product is typically obtained through distillation and purification steps to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl 1-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The butoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-butoxyethyl 1-oxocyclopentanecarboxylate.

    Reduction: Formation of 2-butoxyethyl cyclopentanemethanol.

    Substitution: Formation of various substituted cyclopentanecarboxylates depending on the substituent used.

Scientific Research Applications

2-Butoxyethyl 1-hydroxycyclopentanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-butoxyethyl 1-hydroxycyclopentanecarboxylate involves its hydrolysis under acidic or basic conditions to release 1-hydroxycyclopentanecarboxylic acid and 2-butoxyethanol. The hydrolysis process is catalyzed by esterases in biological systems, leading to the release of the active components. The molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxyethyl acetate: Similar in structure but lacks the cyclopentanecarboxylate moiety.

    Ethyl 1-hydroxycyclopentanecarboxylate: Similar but with an ethyl group instead of a butoxyethyl group.

    2-Butoxyethyl benzoate: Similar but with a benzoate group instead of a cyclopentanecarboxylate group.

Uniqueness

2-Butoxyethyl 1-hydroxycyclopentanecarboxylate is unique due to the presence of both a butoxyethyl group and a hydroxycyclopentanecarboxylate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

6946-49-2

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

2-butoxyethyl 1-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C12H22O4/c1-2-3-8-15-9-10-16-11(13)12(14)6-4-5-7-12/h14H,2-10H2,1H3

InChI Key

CFGLHIIXIIBIDF-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)C1(CCCC1)O

Origin of Product

United States

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